molecular formula C11H8FNO3 B177532 Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 19271-19-3

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B177532
Key on ui cas rn: 19271-19-3
M. Wt: 221.18 g/mol
InChI Key: BESDSRIEDPEFRN-UHFFFAOYSA-N
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Patent
US07470708B2

Procedure details

250 ml de Dowtherm-A are brought to reflux (about 235° C.) under a nitrogen atmosphere. 41 g (0.16 M) of 2-(4-fluorophenylamino)but-2-enedioic acid dimethyl ester are then introduced dropwise. The methanol formed is separated out. Refluxing is maintained for 10 minutes after the end of introduction. The reaction mixture is then cooled to about 50° C., followed by addition of 250 ml of petroleum ether: a solid precipitates out. It is filtered off by suction, washed three times with petroleum ether and then dried under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-fluorophenylamino)but-2-enedioic acid dimethyl ester
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1.[CH3:26][O:27][C:28](=[O:43])[C:29]([NH:35][C:36]1[CH:41]=[CH:40][C:39]([F:42])=[CH:38][CH:37]=1)=[CH:30][C:31]([O:33]C)=O>CO>[F:42][C:39]1[CH:38]=[C:37]2[C:36](=[CH:41][CH:40]=1)[NH:35][C:29]([C:28]([O:27][CH3:26])=[O:43])=[CH:30][C:31]2=[O:33] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
Step Two
Name
2-(4-fluorophenylamino)but-2-enedioic acid dimethyl ester
Quantity
41 g
Type
reactant
Smiles
COC(C(=CC(=O)OC)NC1=CC=C(C=C1)F)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
235 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is separated out
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 10 minutes after the end of introduction
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to about 50° C.
ADDITION
Type
ADDITION
Details
followed by addition of 250 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
a solid precipitates out
FILTRATION
Type
FILTRATION
Details
It is filtered off by suction
WASH
Type
WASH
Details
washed three times with petroleum ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(C=C(NC2=CC1)C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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